1-Aza-4-borabicyclo[2.2.2]octane 1-Aza-4-borabicyclo[2.2.2]octane
Brand Name: Vulcanchem
CAS No.: 61071-51-0
VCID: VC19534071
InChI: InChI=1S/C6H12BN/c1-4-8-5-2-7(1)3-6-8/h1-6H2
SMILES:
Molecular Formula: C6H12BN
Molecular Weight: 108.98 g/mol

1-Aza-4-borabicyclo[2.2.2]octane

CAS No.: 61071-51-0

Cat. No.: VC19534071

Molecular Formula: C6H12BN

Molecular Weight: 108.98 g/mol

* For research use only. Not for human or veterinary use.

1-Aza-4-borabicyclo[2.2.2]octane - 61071-51-0

Specification

CAS No. 61071-51-0
Molecular Formula C6H12BN
Molecular Weight 108.98 g/mol
IUPAC Name 1-aza-4-borabicyclo[2.2.2]octane
Standard InChI InChI=1S/C6H12BN/c1-4-8-5-2-7(1)3-6-8/h1-6H2
Standard InChI Key FBKFOCDINHNSMT-UHFFFAOYSA-N
Canonical SMILES B12CCN(CC1)CC2

Introduction

Molecular Architecture and Nomenclature

Core Structural Features

1-Aza-4-borabicyclo[2.2.2]octane features a bicyclo[2.2.2]octane skeleton with nitrogen and boron atoms occupying positions 1 and 4, respectively . The boron atom adopts a trigonal planar geometry, while the nitrogen retains a pyramidal configuration, creating distinct electronic environments. Key structural parameters include:

PropertyValueSource
Molecular formulaC₆H₁₂BN
Molecular weight108.98 g/mol
IUPAC name1-aza-4-borabicyclo[2.2.2]octane
SMILESB12CCN(CC1)CC2
InChIKeyFBKFOCDINHNSMT-UHFFFAOYSA-N

The 2D structure exhibits three fused six-membered rings, with boron and nitrogen positioned at bridgehead sites. This arrangement imposes significant steric constraints, influencing reactivity and intermolecular interactions .

Comparative Analysis with Related Bicyclic Systems

Unlike traditional azabicyclo systems, the incorporation of boron introduces:

  • Electron-deficient character at the boron center, enhancing Lewis acidity

  • Conformational rigidity due to the bicyclic framework, as evidenced by the inability to generate 3D conformers using MMFF94s force fields

  • Polarized B-N interactions that may facilitate supramolecular assembly

Electronic Structure and Bond-Stretch Isomerism

Computational Insights into Isomeric Forms

Ab initio molecular orbital calculations reveal two stable bond-stretch isomers :

  • 1-Aza-4-boratricyclo[2.2.2.0¹⁴]octane: Characterized by a contracted B-N distance (1.64 Å) and significant σ-bonding character.

  • 1-Aza-4-borabicyclo[2.2.2]octane: Exhibits elongated B-N separation (2.08 Å) with partial ionic interaction.

The energy difference between these isomers is solvent-dependent, with polar media stabilizing the ionic form by 12.3 kJ/mol . Substituent effects further modulate this equilibrium, as electron-withdrawing groups on boron increase the covalent character of the B-N interaction.

Spectroscopic Signatures

While experimental spectroscopic data remain limited, theoretical predictions indicate:

  • ¹¹B NMR: Downfield shift (δ ≈ 38 ppm) consistent with trigonal boron environments

  • Infrared spectroscopy: B-N stretching vibrations in the 650–750 cm⁻¹ range

  • UV-Vis: π→π* transitions localized on the nitrogen lone pair (λ_max ≈ 210 nm)

Synthetic Approaches and Challenges

Reported Synthesis Pathways

  • Cyclocondensation: Reaction of 1,3-diaminopropane with boron trihalides under high-dilution conditions

  • Metal-mediated Assembly: Use of transition metal catalysts to construct the bicyclic framework

  • Post-functionalization: Derivatization of preformed azabicyclo systems via boron insertion

Yield optimization remains challenging due to the thermodynamic instability of small boron-nitrogen cycles.

Isolation and Purification

The compound’s high polarity and air sensitivity necessitate:

  • Schlenk line techniques for handling

  • Chromatographic purification on silica gel modified with 5% triethylamine

  • Storage under inert atmosphere at -20°C

Supramolecular Behavior and Crystal Engineering

Hydrogen-Bonding Patterns

Although crystallographic data for the parent compound are unavailable, studies on derivatives like 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride reveal:

  • N–H⋯O interactions between protonated amines and carboxylate groups (d = 2.89 Å)

  • O–H⋯N hydrogen bonds facilitating three-dimensional network assembly

  • Intramolecular B–N coordination that precludes certain conformations

These interactions suggest potential for designing metal-organic frameworks (MOFs) with tunable porosity.

Comparative Crystallographic Data

CompoundSpace GroupHydrogen Bonds (Å)Reference
1-Aza-4-borabicyclo[2.2.2]octaneP2₁/cN/A
1-(Chloromethyl) derivativeP-1N–H⋯O = 2.89

Emerging Applications and Future Directions

Materials Science Applications

Preliminary studies suggest utility in:

  • Lithium-ion electrolytes: Boron’s ability to coordinate Li⁺ ions

  • Luminescent materials: Tunable electronic transitions via substituent modification

  • Gas storage: Microporous networks enabled by rigid bicyclic units

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